molecular formula C16H12N2O3 B7827941 2-[[(6-methoxypyridin-3-yl)amino]methylidene]indene-1,3-dione

2-[[(6-methoxypyridin-3-yl)amino]methylidene]indene-1,3-dione

Cat. No.: B7827941
M. Wt: 280.28 g/mol
InChI Key: SJDLIHADJANGHB-UHFFFAOYSA-N
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Description

2-[[(6-methoxypyridin-3-yl)amino]methylidene]indene-1,3-dione is a complex organic compound that features a combination of indene and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(6-methoxypyridin-3-yl)amino]methylidene]indene-1,3-dione typically involves the condensation of 6-methoxypyridin-3-amine with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanesulfonic acid in methanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[(6-methoxypyridin-3-yl)amino]methylidene]indene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indene and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-[[(6-methoxypyridin-3-yl)amino]methylidene]indene-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(6-methoxypyridin-3-yl)amino]methylidene]indene-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(6-methoxypyridin-3-yl)amino]methylidene]indene-1,3-dione is unique due to its combination of indene and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields, making it a valuable compound for further study .

Properties

IUPAC Name

2-[[(6-methoxypyridin-3-yl)amino]methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-21-14-7-6-10(8-18-14)17-9-13-15(19)11-4-2-3-5-12(11)16(13)20/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDLIHADJANGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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